7-(Trifluoromethyl)isoquinolin-4-amine chemical structure and physical properties
7-(Trifluoromethyl)isoquinolin-4-amine chemical structure and physical properties
7-(Trifluoromethyl)isoquinolin-4-amine: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Abstract
The functionalization of privileged scaffolds is a cornerstone of modern medicinal chemistry. 7-(Trifluoromethyl)isoquinolin-4-amine represents a highly specialized heterocyclic building block that merges the robust isoquinoline core with the metabolic shielding of a trifluoromethyl (-CF₃) group and the hydrogen-bonding capacity of a primary amine. This technical whitepaper explores the physicochemical properties, structural causality, and rigorously validated synthetic protocols required to handle and synthesize this compound.
Structural Dynamics & Physicochemical Profile
The architectural significance of 7-(Trifluoromethyl)isoquinolin-4-amine lies in its "push-pull" electronic distribution. The -CF₃ group at the C7 position acts as a strong electron-withdrawing group (EWG), which profoundly influences the molecule's lipophilicity and metabolic stability[1]. Conversely, the C4-amino group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the adjacent pyridine ring. This dichotomy fine-tunes the pKa of the isoquinoline nitrogen, optimizing it for physiological pH environments.
Quantitative Physicochemical Data
To facilitate rational drug design and synthetic planning, the core quantitative properties of the compound and its primary precursor are summarized below:
| Property | Value | Structural Implication |
| Chemical Name | 7-(Trifluoromethyl)isoquinolin-4-amine | Core scaffold |
| Molecular Formula | C₁₀H₇F₃N₂ | N/A |
| Molecular Weight | 212.17 g/mol | Highly efficient ligand efficiency (LE) metric |
| Topological Polar Surface Area | ~38.9 Ų | Excellent passive membrane permeability |
| Hydrogen Bond Donors | 1 (-NH₂) | Critical for kinase hinge-region binding |
| Hydrogen Bond Acceptors | 4 (N, F x3) | Facilitates multipolar target interactions |
| Precursor CAS Number | 2386466-90-4 | Refers to 4-bromo-7-(CF₃)isoquinoline[2] |
Mechanistic Synthesis & Experimental Protocols
The synthesis of 4-aminoisoquinolines presents a unique chemical challenge. Unlike the C1 position, which is highly activated toward nucleophilic aromatic substitution (SₙAr), the C4 position is relatively electron-rich. Consequently, standard SₙAr conditions fail, necessitating either transition-metal-catalyzed cross-coupling or de novo ring construction[3].
Route A: Classical Halogenation & Ullmann-Type Ammonolysis
The most scalable route begins with the bromination of 7-(trifluoromethyl)isoquinoline to yield 4-bromo-7-(trifluoromethyl)isoquinoline[2]. The subsequent amination requires forcing conditions and copper catalysis to overcome the high activation energy barrier of the C4 position[4].
Route B: Advanced Catalytic Cyclization
For highly functionalized derivatives, a modern alternative utilizes a nickel/Lewis acid-catalyzed β-regioselective amination and cyclization of ynamide-nitriles. This method constructs the isoquinoline ring de novo, bypassing the need for harsh autoclave conditions and allowing for precise regiocontrol[5].
Synthetic pathways to 7-(Trifluoromethyl)isoquinolin-4-amine via classical and catalytic routes.
Self-Validating Experimental Protocol: Copper-Catalyzed Ammonolysis
The following protocol details the conversion of the brominated intermediate to the final amine, engineered with built-in validation checkpoints to ensure reproducibility.
Objective: Synthesis of 7-(trifluoromethyl)isoquinolin-4-amine via Ullmann-type amination. Rationale: Copper(II) sulfate is reduced in situ by ammonia/amines to the active Cu(I) species, which undergoes oxidative addition into the recalcitrant C4-Br bond, a step impossible under uncatalyzed thermal conditions[4].
Step-by-Step Methodology:
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Reaction Assembly: In a high-pressure Hastelloy shaking autoclave, suspend 50 g of 4-bromo-7-(trifluoromethyl)isoquinoline in 160 mL of concentrated ammonium hydroxide (28-30% NH₃ in water).
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Catalyst Initiation: Add 3.0 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[4]. Causality Check: The deep blue color of the copper-ammonia complex should immediately form, indicating active catalyst solubilization.
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Thermal Activation: Seal the autoclave and heat to 165–170 °C for 16 hours[4]. Causality Check: The high pressure is critical to prevent the exsolution of ammonia gas at elevated temperatures, maintaining the high local concentration required to drive the equilibrium forward.
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In-Process Control (IPC): Vent the reactor after cooling to 25 °C. Extract a 0.5 mL aliquot, dilute with methanol, and analyze via LC-MS.
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Validation Criteria: The reaction is deemed complete when the starting material mass (m/z ~276/278) is <2% by UV integration, replaced by the target product mass (m/z ~213 [M+H]⁺).
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Workup & Decomplexation: Transfer the crude mixture to a separatory funnel. Add dilute sodium hydroxide (NaOH) until the aqueous layer reaches pH > 10. Causality Check: Basification is mandatory to break the stable Cu-amine coordination complexes and ensure the product partitions entirely into the organic phase[4].
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Extraction & Purification: Extract the aqueous layer with five 100-mL portions of benzene or dichloromethane. Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), treat with activated charcoal to remove trace copper particulates, and concentrate under reduced pressure[4]. Recrystallize from benzene to yield the highly pure crystalline product.
Pharmacological Utility & Rational Drug Design
In the context of drug discovery, 7-(Trifluoromethyl)isoquinolin-4-amine is not merely a structural curiosity; it is a highly engineered pharmacophore. The incorporation of the -CF₃ group is a widely employed strategy in lead optimization to enhance metabolic stability, membrane permeability, and binding affinity through electrostatic and multipolar interactions[1]. Specifically, it blocks cytochrome P450-mediated oxidation at the C7 position—a notorious metabolic soft spot in unsubstituted isoquinolines.
Furthermore, the C4-amino group serves as a critical hydrogen-bond donor. When deployed in kinase inhibitors, the isoquinoline nitrogen acts as an acceptor for the kinase hinge region's backbone NH, while the C4-amine donates a hydrogen bond to the backbone carbonyl, locking the scaffold into the ATP-binding pocket.
Pharmacophore mapping of 7-(Trifluoromethyl)isoquinolin-4-amine in target binding.
References
- Preparation of 4-aminoisoquinoline - PrepChem.com, PrepChem,
- 7-(Trifluoromethyl)isoquinoline | Research Chemical - Benchchem, Benchchem,
- Nickel-Catalyzed β-Regioselective Amination/Cyclization of Ynamide-Nitriles with Amines: Synthesis of Functionalized 3-Aminoindoles and 4-Aminoisoquinolines - PubMed, NIH.gov,
- 4-Fluoroisoquinolin-5-amine | 928664-14-6 - Benchchem, Benchchem,
- 4-bromo-7-(trifluoromethyl)
Sources
- 1. 7-(Trifluoromethyl)isoquinoline|Research Chemical [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. 4-Fluoroisoquinolin-5-amine | 928664-14-6 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Nickel-Catalyzed β-Regioselective Amination/Cyclization of Ynamide-Nitriles with Amines: Synthesis of Functionalized 3-Aminoindoles and 4-Aminoisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
